BenchChemオンラインストアへようこそ!

N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Kinase inhibition Structure-activity relationship Quinazoline scaffold

N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 229476-54-4; synonym N-(3,4-dimethoxybenzyl)-6,7-dimethoxyquinazolin-4-amine) is a synthetic 4-benzylaminoquinazoline derivative with molecular formula C₁₉H₂₁N₃O₄ and molecular weight 355.39 g·mol⁻¹. The compound features a 6,7-dimethoxy-substituted quinazoline core linked via a secondary amine to a 3,4-dimethoxybenzyl moiety—a structural architecture that distinguishes it from the more extensively studied 4-anilinoquinazoline class.

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
CAS No. 229476-54-4
Cat. No. B3117967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
CAS229476-54-4
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC)OC
InChIInChI=1S/C19H21N3O4/c1-23-15-6-5-12(7-16(15)24-2)10-20-19-13-8-17(25-3)18(26-4)9-14(13)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22)
InChIKeyJDLKXBSYQLJIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility53.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 229476-54-4): Compound Identity, Physicochemical Profile, and Procurement Baseline


N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 229476-54-4; synonym N-(3,4-dimethoxybenzyl)-6,7-dimethoxyquinazolin-4-amine) is a synthetic 4-benzylaminoquinazoline derivative with molecular formula C₁₉H₂₁N₃O₄ and molecular weight 355.39 g·mol⁻¹ . The compound features a 6,7-dimethoxy-substituted quinazoline core linked via a secondary amine to a 3,4-dimethoxybenzyl moiety—a structural architecture that distinguishes it from the more extensively studied 4-anilinoquinazoline class. Predicted physicochemical properties include a density of 1.241 ± 0.06 g·cm⁻³, boiling point of 517.7 ± 45.0 °C, and pKa of 5.83 ± 0.70 . Commercially, the compound is available from multiple suppliers as a research chemical with typical purity specifications of 90–95% . The compound belongs to the broader quinazoline class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, cholinesterase modulation, and diverse receptor activities.

Structural and Pharmacological Non-Interchangeability of N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine with In-Class Analogs


Within the 6,7-dimethoxyquinazoline family, seemingly minor structural variations produce profound shifts in biological target engagement. The target compound is defined by a benzylamino (NH-CH₂-) linkage at the 4-position, which introduces a tetrahedral bridging carbon that breaks π-conjugation between the quinazoline core and the pendant aromatic ring—altering both the electron distribution at the hinge-binding nitrogen and the conformational degrees of freedom available for target binding. Published head-to-head SAR comparisons between 4-[(phenylmethyl)amino]quinazolines and 4-(phenylamino)quinazolines demonstrate that this single methylene unit dictates divergent tyrosine kinase inhibition profiles at the ATP binding site [1]. Furthermore, the 3,4-dimethoxy substitution pattern on the benzyl ring generates a hydrogen-bond-accepting pharmacophore absent in the unsubstituted benzyl analog (CAS 21561-11-5), while the 6,7-dimethoxy regiochemistry on the quinazoline positions the methoxy groups for critical water-mediated interactions with the kinase hinge region that are sterically inaccessible to the 7,8-dimethoxy isomer (CAS 1328870-26-3) [2]. Generic substitution based solely on quinazoline class membership therefore risks selecting a compound with fundamentally altered target selectivity, binding kinetics, and physicochemical behavior, invalidating comparative experimental conclusions.

Quantitative Differentiation Evidence for N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine Against Closest Chemical Analogs


4-Benzylamino vs. 4-Anilino Scaffold Differentiation: Kinase Selectivity Consequences of the Methylene Spacer

The target compound possesses a benzylamino (NH-CH₂-Ph) linkage at the quinazoline 4-position, whereas the closest direct analog, N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (compound 3e; CAS 202475-65-8), employs an anilino (NH-Ph) linkage. In head-to-head kinase profiling, compound 3e inhibited CLK1 with an IC₅₀ of 1.5 μM and GSK-3α/β with an IC₅₀ of 3 μM [1]. Published SAR on 4-benzylaminoquinazoline derivatives demonstrates that the methylene spacer alters the orientation of the pendant aryl ring relative to the quinazoline hinge-binding region, yielding distinct kinase selectivity profiles; optimized 4-benzylaminoquinazolines achieve EGFR inhibitory Ki values as low as 630 pM, with benzylic methylation producing 4- to 6-fold potency shifts [2]. No published kinase data exist for the target compound itself; however, the structural divergence at the C4-N linkage ensures that its target engagement profile cannot be inferred from anilino analog data. Caution: cross-study comparison only—no direct head-to-head between these two specific compounds available.

Kinase inhibition Structure-activity relationship Quinazoline scaffold Tyrosine kinase

Benzyl Ring Substitution Effect: 3,4-Dimethoxybenzyl vs. Unsubstituted Benzyl on Cholinesterase Target Engagement

The 3,4-dimethoxy substitution on the benzyl ring of the target compound is a critical pharmacophoric feature that distinguishes it from the unsubstituted benzyl analog N-benzyl-6,7-dimethoxyquinazolin-4-amine (CAS 21561-11-5). In a systematic SAR study of 2,4-disubstituted quinazolines, a closely related 4-(3,4-dimethoxybenzylamino)-substituted compound (compound 9; N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) achieved dual cholinesterase inhibition with AChE IC₅₀ = 2.1 μM and BuChE IC₅₀ = 8.3 μM, and additionally inhibited Aβ aggregation with an IC₅₀ of 2.3 μM [1]. This multitarget profile is attributed in part to the 3,4-dimethoxybenzyl motif, which provides hydrogen bond acceptor capacity and enhanced hydrophobic contact area compared to the unsubstituted benzyl group. The target compound, bearing the identical 3,4-dimethoxybenzyl substituent, is therefore structurally pre-positioned for cholinesterase and amyloid-related target engagement in a manner unavailable to the unsubstituted benzyl analog. Note: no direct IC₅₀ comparison between the target compound and CAS 21561-11-5 is available; inference is drawn from the closest structurally characterized congener sharing the 4-(3,4-dimethoxybenzylamino)quinazoline motif.

Cholinesterase inhibition Alzheimer's disease SAR Quinazoline

Physicochemical Differentiation: Lipophilicity, Hydrogen Bonding, and Conformational Flexibility Consequences of the Benzylamino Architecture

The benzylamino linkage confers distinct physicochemical properties relative to the anilino analog (CAS 202475-65-8). The target compound has a molecular weight of 355.39 g·mol⁻¹ (vs. 341.36 for the anilino analog), a predicted pKa of 5.83 ± 0.70 , and an estimated LogP of approximately 1.82 based on structurally similar 6,7-dimethoxyquinazoline derivatives [1]. The additional methylene unit increases both molecular volume and lipophilicity (calculated ΔLogP ≈ +0.3 vs. the anilino analog), which may influence membrane permeability and non-specific protein binding. The sp³-hybridized benzylic carbon additionally introduces a rotational degree of freedom absent in the sp²-hybridized anilino linkage, expanding the accessible conformational ensemble and potentially enabling induced-fit binding modes inaccessible to the more rigid anilino scaffold. These properties place the target compound within favorable drug-like space (Lipinski Rule of 5 compliance: MW < 500, HBD = 1, HBA = 7, LogP < 5), but with subtly altered ADME predictivity compared to both the anilino analog and the more lipophilic 7-chloro congener.

Physicochemical properties Lipophilicity Drug-likeness Conformational analysis

Key Limitation: Absence of Published Direct Comparative Biological Data for CAS 229476-54-4

A comprehensive search of PubMed, BindingDB, ChEMBL, and major chemical vendor databases reveals no published IC₅₀, Ki, EC₅₀, or other quantitative bioactivity data specifically attributed to CAS 229476-54-4 as of May 2026. The only structurally related compound with disclosed quantitative binding data in a public database is the 7-chloro analog (CAS 477861-86-2), which showed weak STAT3 inhibition (IC₅₀ = 18,600 nM) [1]. The closely related 7,8-dimethoxy positional isomer (CAS 1328870-26-3) and the phenethyl homolog (CAS 229476-55-5) likewise lack published bioactivity data. This evidence gap means that all differentiation arguments presented in this guide are necessarily based on class-level SAR inference from close structural analogs, rather than on direct comparative data for the target compound itself. Procurement decisions should therefore account for the fact that this compound is a screening-grade building block whose specific biological profile remains uncharacterized in the public domain.

Data gap Procurement risk Screening compound Evidence limitation

Evidence-Backed Application Scenarios for N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine in Scientific Research and Industrial Procurement


De Novo Kinase Inhibitor Scaffold-Hopping Campaigns Targeting the Benzylamino-Quinazoline Chemotype

The 4-benzylaminoquinazoline scaffold represents a pharmacologically validated but underexplored chemotype for kinase inhibitor discovery. Published studies demonstrate that optimized 4-benzylaminoquinazolines achieve sub-nanomolar EGFR inhibition (Ki = 630 pM) with stereochemical discrimination at the benzylic position [1]. CAS 229476-54-4, bearing the 6,7-dimethoxyquinazoline core with a 3,4-dimethoxybenzylamino substituent, provides a versatile starting point for scaffold-hopping programs aiming to differentiate from the extensively patented 4-anilinoquinazoline chemical space. The compound's synthetic accessibility via nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with 3,4-dimethoxybenzylamine enables rapid analog generation for SAR exploration [2]. Procurement is most appropriate when the benzylamino architecture is the explicit variable under investigation, rather than as a substitute for validated anilinoquinazoline kinase probes.

Multitarget Neurodegeneration Probe Development Leveraging the 3,4-Dimethoxybenzyl Pharmacophore

The 3,4-dimethoxybenzylamino motif, as present in CAS 229476-54-4, has been validated in a closely related 2,4-diaminoquinazoline congener (compound 9) as enabling dual cholinesterase inhibition (AChE IC₅₀ = 2.1 μM, BuChE IC₅₀ = 8.3 μM) combined with Aβ aggregation inhibition (IC₅₀ = 2.3 μM) [3]. CAS 229476-54-4 retains the critical 3,4-dimethoxybenzyl pharmacophore on a simplified 4-monosubstituted quinazoline scaffold, offering a cleaner chemotype with reduced molecular complexity (MW = 355 vs. 448 for compound 9) for hit-to-lead optimization in Alzheimer's disease programs. The compound's favorable drug-like properties (LogP ≈ 1.82, TPSA = 74.49 Ų, Lipinski-compliant) support its use in cell-based neurodegeneration assays [4].

Physicochemical Comparator in ADME Structure-Property Relationship Studies

The systematic comparison of 4-benzylamino vs. 4-anilino quinazoline pairs offers a defined chemical system for studying the impact of a single methylene insertion on ADME properties. CAS 229476-54-4 (benzylamino; MW 355.39; estimated LogP ~1.82) can be paired with its direct anilino analog CAS 202475-65-8 (MW 341.36; estimated LogP ~1.5) to isolate the contributions of the benzylic carbon to membrane permeability (PAMPA), metabolic stability (human liver microsome intrinsic clearance), and plasma protein binding [4]. Such matched-pair analyses are valuable for refining in silico ADME prediction models and for training medicinal chemists in the property consequences of linker homologation strategies [5]. Procurement of both compounds from a single supplier, where feasible, minimizes batch-to-batch variability in comparative experiments.

Chemical Biology Tool for Profiling Kinase Selectivity Across 4-Aminoquinazoline Subclasses

The divergent kinase selectivity profiles of 4-anilino- vs. 4-benzylaminoquinazolines, documented in the EGFR inhibitor literature [1], underscore the value of CAS 229476-54-4 as a chemical probe for broad kinase panel screening. While compound 3e (anilino analog) engages CLK1 and GSK-3α/β [6], the benzylamino architecture of CAS 229476-54-4 is predicted to sample a distinct kinome space due to the altered hinge-binding geometry. Systematic profiling of this compound against commercial kinase panels (e.g., Eurofins DiscoverX scanMAX or Reaction Biology HotSpot) would generate primary selectivity data to guide subsequent optimization and to enrich public structure-activity databases that currently lack entries for this chemotype.

Quote Request

Request a Quote for N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.